molecular formula C13H17N3O4 B12708021 1,3,4-Oxadiazol-2-amine, N-ethyl-5-(3,4,5-trimethoxyphenyl)- CAS No. 83796-19-4

1,3,4-Oxadiazol-2-amine, N-ethyl-5-(3,4,5-trimethoxyphenyl)-

Cat. No.: B12708021
CAS No.: 83796-19-4
M. Wt: 279.29 g/mol
InChI Key: YBVKWIDCMGOLQJ-UHFFFAOYSA-N
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Description

1,3,4-Oxadiazol-2-amine, N-ethyl-5-(3,4,5-trimethoxyphenyl)- is a heterocyclic compound that belongs to the class of 1,3,4-oxadiazoles. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The presence of the oxadiazole ring imparts unique chemical properties to the compound, making it a valuable scaffold for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,4-oxadiazol-2-amine derivatives typically involves the cyclization of acylthiosemicarbazides with iodine . Another common method is the reaction of a thiosemicarbazide intermediate with EDC·HCl in DMSO or p-TsCl, triethylamine in N-methyl-2-pyrrolidone, leading to the formation of 2-amino-1,3,4-oxadiazoles . These reactions are usually carried out under mild conditions and yield high purity products.

Industrial Production Methods

Industrial production of 1,3,4-oxadiazol-2-amine derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1,3,4-Oxadiazol-2-amine derivatives undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: 1,3-dibromo-5,5-dimethylhydantoin, KI.

    Reduction: Sodium borohydride, ethanol.

    Substitution: Halogenated compounds, base catalysts.

Major Products Formed

The major products formed from these reactions include various substituted oxadiazole derivatives, which can exhibit enhanced biological activities and improved pharmacokinetic properties.

Comparison with Similar Compounds

1,3,4-Oxadiazol-2-amine derivatives can be compared with other similar compounds, such as:

The uniqueness of 1,3,4-oxadiazol-2-amine derivatives lies in their broad spectrum of biological activities and their ability to undergo various chemical reactions, making them versatile compounds for drug development and other applications.

Properties

CAS No.

83796-19-4

Molecular Formula

C13H17N3O4

Molecular Weight

279.29 g/mol

IUPAC Name

N-ethyl-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-amine

InChI

InChI=1S/C13H17N3O4/c1-5-14-13-16-15-12(20-13)8-6-9(17-2)11(19-4)10(7-8)18-3/h6-7H,5H2,1-4H3,(H,14,16)

InChI Key

YBVKWIDCMGOLQJ-UHFFFAOYSA-N

Canonical SMILES

CCNC1=NN=C(O1)C2=CC(=C(C(=C2)OC)OC)OC

Origin of Product

United States

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